molecular formula C15H21N7OS B2830936 4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2415565-43-2

4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2830936
CAS No.: 2415565-43-2
M. Wt: 347.44
InChI Key: PLUAXJXFFKRYKO-UHFFFAOYSA-N
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Description

4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The subsequent steps involve the formation of the piperazine and pyridazine rings, followed by their coupling with the morpholine moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Properties

IUPAC Name

4-[6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7OS/c1-12-16-19-15(24-12)22-6-4-20(5-7-22)13-2-3-14(18-17-13)21-8-10-23-11-9-21/h2-3H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUAXJXFFKRYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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